molecular formula C20H18N4O3 B2865680 5-(4-(Furan-2-carbonyl)piperazin-1-yl)-2-(p-tolyl)oxazole-4-carbonitrile CAS No. 946277-67-4

5-(4-(Furan-2-carbonyl)piperazin-1-yl)-2-(p-tolyl)oxazole-4-carbonitrile

Cat. No. B2865680
CAS RN: 946277-67-4
M. Wt: 362.389
InChI Key: MSJZQEKDZMJDQD-UHFFFAOYSA-N
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Description

5-(4-(Furan-2-carbonyl)piperazin-1-yl)-2-(p-tolyl)oxazole-4-carbonitrile, also known as FCPO, is a novel heterocyclic compound that has gained significant attention in scientific research due to its potential therapeutic applications. FCPO is a small molecule that has been synthesized through various methods and has been shown to exhibit promising biological activity against various diseases.

Scientific Research Applications

Antimicrobial Activities

Azole derivatives, including those derived from furan-2-carbohydrazide, have been synthesized and evaluated for their antimicrobial activities. These compounds exhibit activity against a range of microorganisms, highlighting their potential in antimicrobial research. The synthesis of azole derivatives, including triazole compounds, from furan-2-carbohydrazide involves various secondary amines such as piperidine and piperazine. These synthesized compounds were characterized by elemental analyses, IR, 1H NMR, 13C NMR, and mass spectral studies, demonstrating some of them displayed activity against tested microorganisms (Başoğlu et al., 2013).

Pharmacological Evaluation

A series of novel derivatives including 1-{[3-(furan-2-yl)-5-substituted phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine compounds were synthesized and evaluated for their antidepressant and antianxiety activities. These activities were investigated using Porsolt’s behavioral despair (forced swimming) test and the plus maze method on albino mice, indicating significant efficacy at certain dosages (Kumar et al., 2017).

ACE Inhibitors from Hydroxy Indanone Derivatives

Novel triazole derivatives synthesized from 5-hydroxy indanone and evaluated as angiotensin-converting enzyme (ACE) inhibitors represent another application. These derivatives showed minimal toxicity comparable to the clinical drug Lisinopril, indicating their potential as non-carboxylic acid ACE inhibitors (Vulupala et al., 2018).

Agrochemical Applications

The synthesis and evaluation of furan/thiophene and piperazine-containing 1,2,4-triazole Mannich bases, and bis(1,2,4-triazole) Mannich bases have shown significant in vitro and in vivo fungicidal activity against several plant fungi. These compounds offer a pathway for the design and discovery of new agrochemicals with novel heterocyclic structures (Wang et al., 2015).

Electronic and Photovoltaic Applications

Research on furazano[3,4-b]piperazine (FP) and its derivatives, including undoped and doped forms, has explored their electrical and photoelectrical properties. These studies indicate that FP and its doped versions behave as p-type organic semiconductors, offering potential applications in electronic and photovoltaic devices (Sharma et al., 1995).

properties

IUPAC Name

5-[4-(furan-2-carbonyl)piperazin-1-yl]-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O3/c1-14-4-6-15(7-5-14)18-22-16(13-21)20(27-18)24-10-8-23(9-11-24)19(25)17-3-2-12-26-17/h2-7,12H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSJZQEKDZMJDQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(O2)N3CCN(CC3)C(=O)C4=CC=CO4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-(Furan-2-carbonyl)piperazin-1-yl)-2-(p-tolyl)oxazole-4-carbonitrile

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